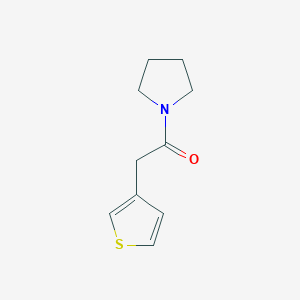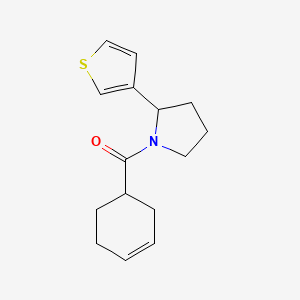
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea, also known as CPI-360, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. CPI-360 belongs to the class of urea-based inhibitors and has been shown to have promising results in pre-clinical studies.
作用机制
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea inhibits the activity of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the regulation of gene expression. By inhibiting BRD4, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea can modulate the expression of specific genes that are involved in various diseases. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to have a high affinity for BRD4, making it an effective inhibitor.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to have several biochemical and physiological effects. In cancer cells, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea can induce cell cycle arrest and apoptosis, leading to cell death. In addition, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea can inhibit the expression of genes involved in cancer cell proliferation and survival. In models of inflammation, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has also been shown to modulate the activity of immune cells, leading to a decrease in autoimmune responses.
实验室实验的优点和局限性
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has several advantages as a research tool. It has a high affinity for BRD4, making it an effective inhibitor. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea is also relatively easy to synthesize, allowing for large-scale production. However, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
未来方向
There are several future directions for 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea research. One potential application is in cancer therapy. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has shown promising results in pre-clinical studies, and further research is needed to determine its efficacy in clinical trials. In addition, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea could be investigated for its potential use in treating other diseases, such as inflammation and autoimmune disorders. Further research is also needed to optimize the synthesis of 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea and to develop more potent and selective inhibitors of BRD4.
Conclusion:
In conclusion, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea is a small molecule inhibitor that has shown promising results in pre-clinical studies for various diseases. Its mechanism of action involves the inhibition of BRD4, a transcriptional regulator that plays a crucial role in the regulation of gene expression. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has several biochemical and physiological effects and has advantages as a research tool. However, further research is needed to determine its safety and efficacy in humans and to optimize its synthesis.
合成方法
The synthesis of 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea involves several steps. The starting material for the synthesis is 2-methyl-6-propan-2-ylphenol, which is reacted with cyclopropyl isocyanate to form the corresponding urea derivative. The final product is obtained after purification and characterization. The synthesis of 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been optimized to produce high yields and purity.
科学研究应用
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has shown promising results in pre-clinical studies for various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has also been investigated for its potential use in treating autoimmune disorders, such as multiple sclerosis.
属性
IUPAC Name |
1-cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-9(2)12-6-4-5-10(3)13(12)16-14(17)15-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESAUDDMCNSNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)


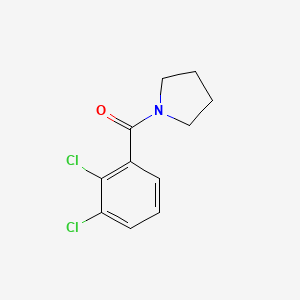
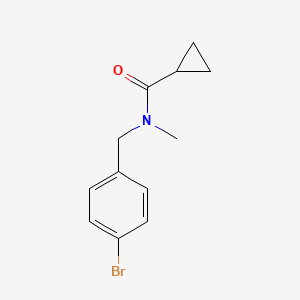

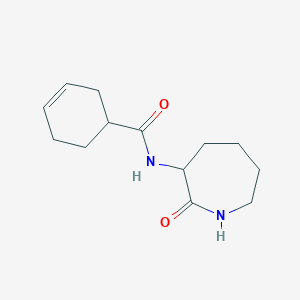
![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)
